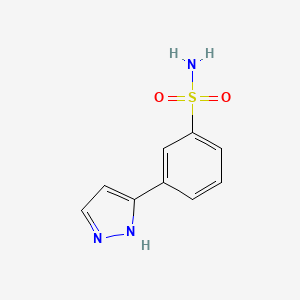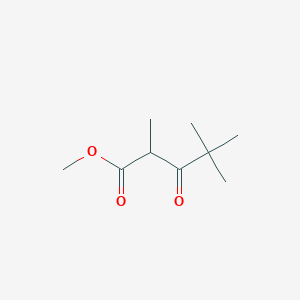
Methyl 2,4,4-trimethyl-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4,4-trimethyl-3-oxopentanoate, also known as methyl 4,4-dimethyl-3-oxopentanoate, is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of 2,4,4-trimethyl-3-oxopentanoic acid. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,4,4-trimethyl-3-oxopentanoate can be synthesized through several methods. One common method involves the reaction of 4,4-dimethyl-3-oxopentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Another method involves the use of diethylzinc and methylene iodide to insert a methylene unit between the carbonyl functionalities of readily accessible β-keto esters . This method requires careful handling of reagents and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous reactors and distillation columns to optimize yield and purity. Industrial production methods focus on cost-effectiveness and scalability while maintaining high product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4,4-trimethyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: 2,4,4-trimethyl-3-oxopentanoic acid.
Reduction: Methyl 2,4,4-trimethyl-3-hydroxypentanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4,4-trimethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2,4,4-trimethyl-3-oxopentanoate involves its reactivity as a keto ester. The compound can participate in various chemical reactions due to the presence of both the keto and ester functional groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new bonds and the generation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4,4-dimethyl-3-oxovalerate
- Methyl pivaloylacetate
- Methyl 4,4,4-trimethyl-3-oxobutanoate
- Methyl 3-oxo-4,4-dimethylpentanoate
Uniqueness
Methyl 2,4,4-trimethyl-3-oxopentanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of three methyl groups on the pentanoate backbone provides steric hindrance, influencing its chemical behavior and making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl 2,4,4-trimethyl-3-oxopentanoate |
InChI |
InChI=1S/C9H16O3/c1-6(8(11)12-5)7(10)9(2,3)4/h6H,1-5H3 |
InChI-Schlüssel |
HFEYHSMAQZZKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)
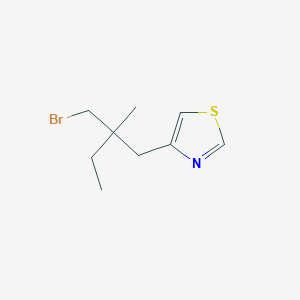
![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)
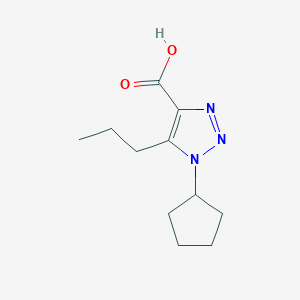
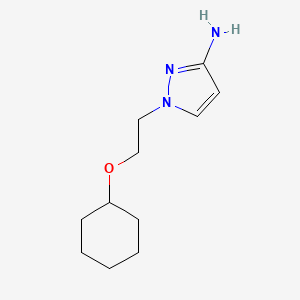
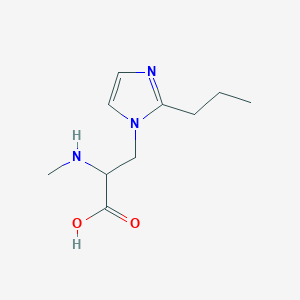
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
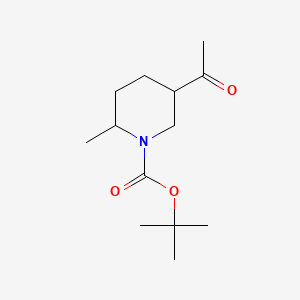


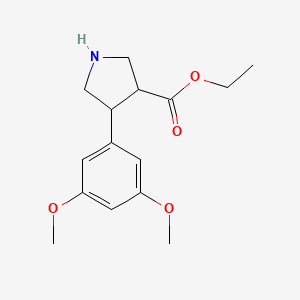
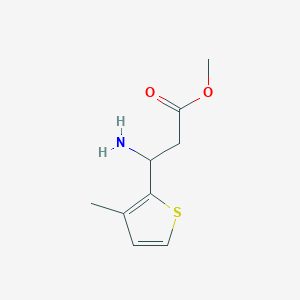
![3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13629068.png)
